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Compound of Interest

Compound Name: Acoramidis Hydrochloride

For researchers, scientists, and drug development professionals, this document provides a
comprehensive overview of the preclinical dosing recommendations for Acoramidis (formerly
AG10), a novel, potent, and selective transthyretin (TTR) stabilizer. The information is compiled
from available preclinical studies to guide the design of future non-clinical investigations.

Acoramidis is under development for the treatment of transthyretin amyloidosis (ATTR), a
progressive and often fatal disease. The following sections detail key preclinical findings,
including pharmacokinetic profiles, toxicological data, and dosing information from various
animal models, presented in a structured format for ease of reference and application.

Preclinical Pharmacokinetics

Acoramidis has been evaluated in several animal species to determine its pharmacokinetic
properties. Intravenous administration data is available for mice, rats, dogs, and monkeys,
while oral administration has been primarily studied in rats and dogs.

Table 1: Pharmacokinetic Parameters of Acoramidis Following Intravenous Administration
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. Volume of Terminal
) Systemic . oL )
Species Distribution (Vss, Elimination Half-life
Clearance (L/hrlkg)
L/kg) (t2, hours)
Mouse 0.0613 0.392 5.32
Rat 0.0270 0.488 12.9
Dog 0.0219 0.612 194
Monkey 0.0423 0.525 10.1

Data compiled from published preclinical studies.

Following oral administration, Acoramidis is rapidly absorbed, with the time to maximum plasma
concentration (Tmax) occurring in less than three hours in all tested species. In preclinical
studies conducted in rats and dogs, Acoramidis demonstrated good oral bioavailability and
dose-dependent TTR occupancy, leading to sustained stabilization of circulating TTR.[1]

Preclinical Toxicology and Dosing
Recommendations

Toxicology studies are crucial for establishing a safe starting dose in first-in-human clinical
trials. For Acoramidis, both general and reproductive toxicology studies have been conducted.

General Toxicology

A 28-day oral toxicity study was conducted in Wistar rats to assess the safety profile of
Acoramidis.

Table 2: General Toxicology Study of Acoramidis

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.pnas.org/doi/10.1073/pnas.1300761110
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

) Route of . A
Species Dose . . Study Duration Key Findings
Administration
No signs of
toxicity or

mortality were
) observed. No
Wistar Rat 50 mg/kg/day Oral gavage 28 days ]
macroscopic
changes were
noted at

necropsy.[1]

Protocol: 28-Day Oral Toxicity Study in Rats

Animal Model: Male and female Wistar rats.

Dosing: Administer Acoramidis (formulated in an appropriate vehicle) once daily via oral
gavage at a dose of 50 mg/kg. A control group should receive the vehicle only.

Duration: 28 consecutive days.

Monitoring:

o Daily clinical observations for signs of toxicity.

o Weekly body weight and food consumption measurements.

o At the end of the study, collect blood for hematology and clinical chemistry analysis.

o Perform a full necropsy and histopathological examination of major organs.

Reproductive Toxicology

Reproductive toxicology studies have been performed in rats and rabbits to evaluate the
potential effects of Acoramidis on embryofetal development.

Table 3: Reproductive Toxicology Studies of Acoramidis
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] Highest Dose Route of o
Species o . Key Findings
Tested Administration
No embryofetal
Rat 1,000 mg/kg/day Oral abnormalities were
observed.
Exposures up to 13 No embryofetal
Rabbit times the clinical Not specified abnormalities were
exposure observed.

Note: The specific mg/kg dose for rabbits was not available in the reviewed literature.

In Vitro Efficacy

In vitro studies using human serum have demonstrated the TTR stabilization capacity of

Acoramidis.

Table 4: In Vitro TTR Stabilization with Acoramidis

System Concentration Key Findings

Provided almost full
Human Serum 10 uM stabilization (97.6 + 9.4%) of
serum wild-type TTR.[1]

Experimental Workflows and Signaling Pathways

To aid in the conceptualization of preclinical experiments, the following diagrams illustrate key

processes.
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Caption: A generalized workflow for a preclinical oral dosing study of Acoramidis.
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Caption: The mechanism of action of Acoramidis in stabilizing the TTR tetramer.

Dosing Recommendations for Future Preclinical
Studies

Based on the available data, the following recommendations can be made for designing future
preclinical studies with Acoramidis:

e Dose-Ranging Studies: While a 50 mg/kg/day dose has been used in rats for toxicity
assessment, further dose-ranging studies are recommended to establish a clear dose-
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response relationship for both efficacy (TTR stabilization) and potential toxicity in different

species.

o Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: It is advisable to incorporate PK/PD
modeling to correlate plasma concentrations of Acoramidis with the degree of TTR
stabilization. This will aid in the selection of optimal dosing regimens for pivotal efficacy and
safety studies.

o Chronic Toxicity Studies: To support long-term clinical use, chronic toxicity studies (e.g., 3-6
months) in at least two species (one rodent, one non-rodent) are necessary. Dose selection
for these studies should be based on the findings from shorter-term toxicity and dose-

ranging studies.

Disclaimer: This document is intended for informational purposes for research professionals
and is not a substitute for a comprehensive review of the available literature and consultation
with regulatory guidelines. The specific design of any preclinical study should be based on the
scientific objectives and in compliance with all applicable regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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